
N-Cbz-N'-propyl-DL-phenylglycinamide
Overview
Description
N-Cbz-N’-propyl-DL-phenylglycinamide is a chemical compound with the molecular formula C19H22N2O3. It is a derivative of phenylglycine, where the amino group is protected by a carbobenzyloxy (Cbz) group and the amide nitrogen is substituted with a propyl group. This compound is often used in organic synthesis and research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-N’-propyl-DL-phenylglycinamide typically involves the protection of the amino group of phenylglycine with a Cbz group, followed by the introduction of a propyl group to the amide nitrogen. The reaction conditions often include the use of base catalysts and solvents such as dichloromethane or tetrahydrofuran. The process may involve multiple steps, including the formation of intermediate compounds .
Industrial Production Methods
Industrial production of N-Cbz-N’-propyl-DL-phenylglycinamide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of high-performance liquid chromatography (HPLC) is common for the purification and analysis of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-N’-propyl-DL-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the Cbz protecting group.
Substitution: The amide nitrogen can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Cbz-N’-propyl-DL-phenylglycine oxides, while reduction can produce N-propyl-DL-phenylglycinamide .
Scientific Research Applications
N-Cbz-N’-propyl-DL-phenylglycinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Medicine: Research into potential therapeutic uses, such as enzyme inhibitors or drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-Cbz-N’-propyl-DL-phenylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz group provides stability and protection during reactions, while the propyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-N’-tert-Butyl-DL-phenylglycinamide: Similar structure but with a tert-butyl group instead of a propyl group.
N-Cbz-N’-methyl-DL-phenylglycinamide: Contains a methyl group instead of a propyl group.
N-Cbz-N’-ethyl-DL-phenylglycinamide: Features an ethyl group in place of the propyl group
Uniqueness
N-Cbz-N’-propyl-DL-phenylglycinamide is unique due to its specific propyl substitution, which can affect its chemical reactivity and biological interactions. This makes it a valuable compound for targeted research and applications where different substituents may lead to varying outcomes .
Properties
IUPAC Name |
benzyl N-[2-oxo-1-phenyl-2-(propylamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-13-20-18(22)17(16-11-7-4-8-12-16)21-19(23)24-14-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIHZKDZXGXUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201142883 | |
| Record name | Carbamic acid, N-[2-oxo-1-phenyl-2-(propylamino)ethyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201142883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393441-66-1 | |
| Record name | Carbamic acid, N-[2-oxo-1-phenyl-2-(propylamino)ethyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-oxo-1-phenyl-2-(propylamino)ethyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201142883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


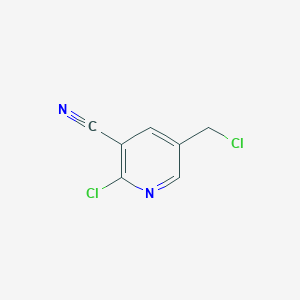

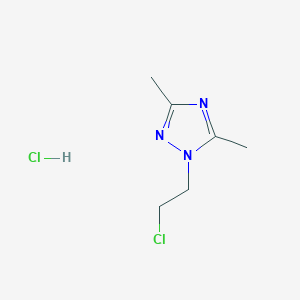
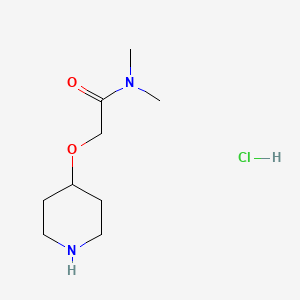

![Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1457869.png)
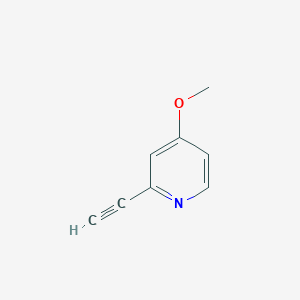
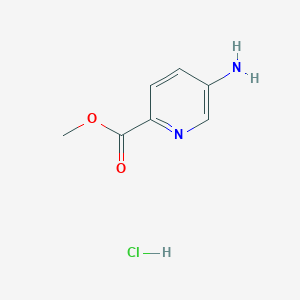
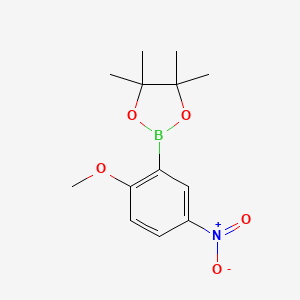

![8-Chloro-1,3,4,4A,5,9B-hexahydro-pyrido[4,3-B]indole-2-carboxylic acid tert-butyl ester](/img/structure/B1457874.png)
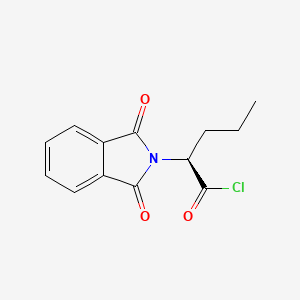
![7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1457879.png)

